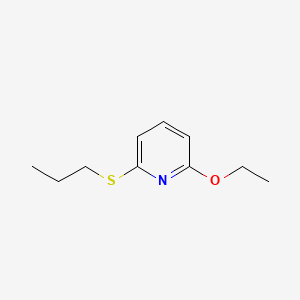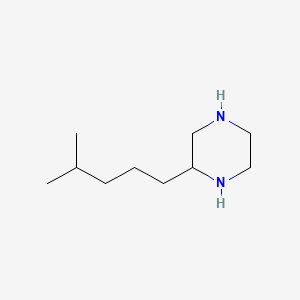
L-ORNITHINE-CARBOXY-14C HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Ornithine-carboxy-14C hydrochloride is a radiolabeled compound used extensively in biochemical and medical research. It is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver. The radiolabeling with carbon-14 allows researchers to trace and study metabolic pathways and biochemical processes involving ornithine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-ornithine-carboxy-14C hydrochloride typically involves the incorporation of carbon-14 into the carboxyl group of L-ornithine. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of ornithine. The reaction conditions often require careful control of temperature, pH, and the presence of catalysts to ensure the efficient incorporation of the radiolabel.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to handle the radioactive materials safely. The process includes the purification of the labeled compound to achieve high specific activity and purity. The final product is typically provided as an aqueous ethanol solution to ensure stability and ease of use in research applications .
Chemical Reactions Analysis
Types of Reactions
L-ornithine-carboxy-14C hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to L-arginine through the action of enzymes such as ornithine transcarbamylase.
Reduction: Formation of polyamines like putrescine through the action of ornithine decarboxylase.
Substitution: Reaction with carbamoyl phosphate to form citrulline in the urea cycle.
Common Reagents and Conditions
Common reagents used in these reactions include:
Carbamoyl phosphate: For the formation of citrulline.
Enzymes: Such as ornithine transcarbamylase and ornithine decarboxylase.
Oxidizing agents: For the conversion to L-arginine.
Major Products
The major products formed from these reactions include:
L-arginine: Through oxidation.
Putrescine: Through reduction.
Citrulline: Through substitution with carbamoyl phosphate
Scientific Research Applications
L-ornithine-carboxy-14C hydrochloride is used in a wide range of scientific research applications, including:
Biochemistry: To study the urea cycle and nitrogen metabolism.
Medicine: To investigate the role of ornithine in liver function and detoxification processes.
Pharmacology: To trace the metabolic pathways of drugs and their interactions with ornithine.
Industrial: In the production of radiolabeled compounds for research and diagnostic purposes
Mechanism of Action
L-ornithine-carboxy-14C hydrochloride exerts its effects by participating in the urea cycle, where it is converted to citrulline and then to arginine. This process helps in the detoxification of ammonia in the liver. The radiolabeling with carbon-14 allows researchers to trace the metabolic pathways and study the molecular targets and pathways involved in these processes .
Comparison with Similar Compounds
Similar Compounds
L-ornithine: The non-labeled form of the compound, used in similar biochemical studies.
L-arginine: Another amino acid involved in the urea cycle.
Putrescine: A polyamine derived from ornithine.
Uniqueness
L-ornithine-carboxy-14C hydrochloride is unique due to its radiolabeling with carbon-14, which allows for precise tracing and study of metabolic pathways. This makes it an invaluable tool in biochemical and medical research, providing insights that are not possible with non-labeled compounds .
Properties
CAS No. |
117961-28-1 |
|---|---|
Molecular Formula |
C5H13ClN2O2 |
Molecular Weight |
170.613 |
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i5+2; |
InChI Key |
GGTYBZJRPHEQDG-AEUFOQDTSA-N |
SMILES |
C(CC(C(=O)O)N)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-2(3H)-thione](/img/structure/B568381.png)







![1-[(Methoxysulfonyl)peroxy]-1,2,4,5,5-pentamethyl-2-octyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B568395.png)
